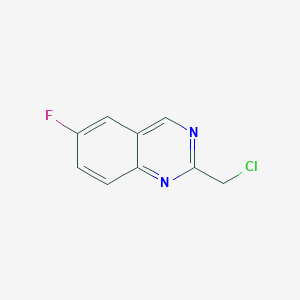

2-(Chloromethyl)-6-fluoroquinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

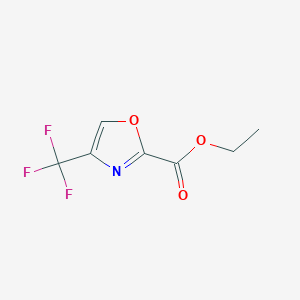

2-(Clorometil)-6-fluoroquinazolina es un compuesto heterocíclico que pertenece a la familia de las quinazolinas. Las quinazolinas son conocidas por sus diversas actividades biológicas y se utilizan como bloques de construcción en la síntesis de diversas moléculas farmacológicamente activas. La presencia de un grupo clorometil en la segunda posición y un átomo de flúor en la sexta posición del anillo de quinazolina confiere propiedades químicas únicas a este compuesto.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 2-(Clorometil)-6-fluoroquinazolina normalmente implica la reacción de 2-aminobencil cloruro con 2-fluorobenzoil cloruro en condiciones anhidras. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. El producto se purifica luego utilizando cromatografía en columna .

Métodos de Producción Industrial: La producción industrial de 2-(Clorometil)-6-fluoroquinazolina sigue rutas de síntesis similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar el proceso de producción de manera eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2-(Clorometil)-6-fluoroquinazolina se somete a diversas reacciones químicas, que incluyen:

Sustitución Nucleofílica: El grupo clorometil puede ser sustituido por nucleófilos como aminas, tioles y alcoholes.

Oxidación: El compuesto puede oxidarse para formar N-óxidos de quinazolina.

Reducción: Las reacciones de reducción pueden convertir el anillo de quinazolina en derivados de dihidroquinazolina.

Reactivos y Condiciones Comunes:

Sustitución Nucleofílica: Se utilizan comúnmente reactivos como azida de sodio, tiocianato de potasio y metóxido de sodio en condiciones suaves.

Oxidación: Se utilizan agentes oxidantes como peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se emplean agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Principales Productos Formados:

Sustitución Nucleofílica: Formación de quinazolinas sustituidas.

Oxidación: Formación de N-óxidos de quinazolina.

Reducción: Formación de derivados de dihidroquinazolina.

Aplicaciones Científicas De Investigación

2-(Clorometil)-6-fluoroquinazolina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de varios derivados de quinazolina con posibles actividades biológicas.

Biología: Se estudia por sus interacciones con macromoléculas biológicas y su potencial como sonda bioquímica.

Medicina: Se investiga por su potencial como agente anticancerígeno, antibacteriano y antifúngico.

Mecanismo De Acción

El mecanismo de acción de 2-(Clorometil)-6-fluoroquinazolina implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad. Por ejemplo, puede inhibir las tirosina quinasas, lo que lleva a la interrupción de las vías de señalización involucradas en la proliferación y supervivencia celular. La presencia del átomo de flúor mejora su afinidad de unión y selectividad hacia estas dianas .

Compuestos Similares:

- 2-(Clorometil)-4-metilquinazolina

- 2-(Clorometil)-6-metilquinazolina

- 2-(Clorometil)-6-cloroquinazolina

Comparación: 2-(Clorometil)-6-fluoroquinazolina es única debido a la presencia del átomo de flúor, que confiere propiedades químicas y biológicas distintas. El átomo de flúor aumenta la lipofilicidad del compuesto, la estabilidad metabólica y la afinidad de unión a las dianas moleculares en comparación con sus análogos no fluorados .

Comparación Con Compuestos Similares

- 2-(Chloromethyl)-4-methylquinazoline

- 2-(Chloromethyl)-6-methylquinazoline

- 2-(Chloromethyl)-6-chloroquinazoline

Comparison: 2-(Chloromethyl)-6-fluoroquinazoline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets compared to its non-fluorinated analogs .

Propiedades

Fórmula molecular |

C9H6ClFN2 |

|---|---|

Peso molecular |

196.61 g/mol |

Nombre IUPAC |

2-(chloromethyl)-6-fluoroquinazoline |

InChI |

InChI=1S/C9H6ClFN2/c10-4-9-12-5-6-3-7(11)1-2-8(6)13-9/h1-3,5H,4H2 |

Clave InChI |

YWZUBYMYVCZGBR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=NC(=NC=C2C=C1F)CCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)

![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)

![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)

![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)

![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)

![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)

![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)